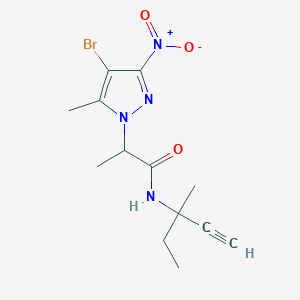![molecular formula C18H20N2O6S B4298829 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298829.png)
3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid
Übersicht
Beschreibung
3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a sulfonamide derivative and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid is not completely understood. However, it has been found to interact with DNA and RNA, leading to changes in their structure and function. 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has also been found to inhibit the activity of various enzymes, including DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects
3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and has been shown to have anti-inflammatory properties. 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has also been found to inhibit the growth of certain bacteria and has been used as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid in lab experiments is its ability to selectively bind to DNA and RNA. This makes it a useful tool for the study of nucleic acids. However, 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are many future directions for the use of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid in scientific research. One area of interest is the development of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid-based probes for the detection of DNA and RNA in biological samples. Another area of interest is the use of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid as a tool for the study of epigenetics. Additionally, the potential use of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid as an antibacterial agent is an area of ongoing research.
Conclusion
In conclusion, 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid in scientific research is an area of ongoing research and has the potential to lead to new discoveries in various fields.
Wissenschaftliche Forschungsanwendungen
3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has been found to have potential applications in scientific research. It has been used as a reagent in the synthesis of peptide nucleic acids (PNAs) and has been found to be a useful tool for the study of DNA and RNA. 3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has also been used as a probe for the detection of DNA and RNA in biological samples.
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-11-7-12(2)18(13(3)8-11)27(25,26)19-16(10-17(21)22)14-5-4-6-15(9-14)20(23)24/h4-9,16,19H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFAYUIKISDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4298752.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298756.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298764.png)

![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4298788.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298792.png)
![8-methyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B4298805.png)


![3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298815.png)
![3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298821.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298831.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298834.png)
![3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298845.png)